molecular formula C8H15NO B12977485 Rel-(6R,8aR)-octahydroindolizin-6-ol

Rel-(6R,8aR)-octahydroindolizin-6-ol

Cat. No.: B12977485
M. Wt: 141.21 g/mol
InChI Key: IMDUSAGUOHPKQK-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(6R,8aR)-octahydroindolizin-6-ol is a bicyclic alkaloid belonging to the octahydroindolizine family, characterized by a fused pyrrolidine and piperidine ring system. The compound features a hydroxyl group at the C6 position and a specific stereochemical configuration (6R,8aR). This stereochemistry is critical for its molecular interactions, particularly in biological systems. The synthesis of related octahydroindolizine derivatives, such as (6R,8aS)-octahydroindolizin-6-ol, has been achieved via a dehydrative annulation strategy, which emphasizes diastereoselectivity . While the biological activity of the (6R,8aR) isomer remains less documented, its structural analogs are known for diverse pharmacological properties, including neuroactivity and cytotoxicity.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(6R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol

InChI

InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2/t7-,8-/m1/s1

InChI Key

IMDUSAGUOHPKQK-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@@H]2CC[C@H](CN2C1)O

Canonical SMILES

C1CC2CCC(CN2C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(6R,8aR)-octahydroindolizin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material that undergoes a series of reactions, including hydrogenation and cyclization, to form the indolizine ring system. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced technologies to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(6R,8aR)-octahydroindolizin-6-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

Rel-(6R,8aR)-octahydroindolizin-6-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Rel-(6R,8aR)-octahydroindolizin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, including the modulation of signaling pathways and the regulation of gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The octahydroindolizine core is shared among several derivatives, but variations in substituent positions and stereochemistry lead to distinct physicochemical and biological profiles. Key comparisons include:

Table 1: Structural Comparison of Octahydroindolizine Derivatives
Compound Name Substituents Stereochemistry Synthesis Method Notable Properties
Rel-(6R,8aR)-octahydroindolizin-6-ol -OH at C6 (6R,8aR) Dehydrative annulation Undocumented bioactivity
(6Z)-8-Methyl-6-(2-methylpropylidene)octahydroindolizin-8-ol (209F Pumiliotoxin) -OH at C8, methyl at C8, 2-methylpropylidene at C6 (8S,Z) Natural product or unlisted synthesis Neuroactive alkaloid
(6R,8aS)-Octahydroindolizin-6-ol -OH at C6 (6R,8aS) Diastereoselective synthesis Synthetic intermediate
Key Observations:

Stereochemical Impact : The (6R,8aR) configuration distinguishes the target compound from the (6R,8aS) isomer synthesized in . Such stereochemical differences could affect diastereomer-specific interactions in chiral environments.

Substituent Complexity : 209F Pumiliotoxin contains additional methyl and propylidene groups, which enhance lipophilicity and likely contribute to its neuroactive properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.